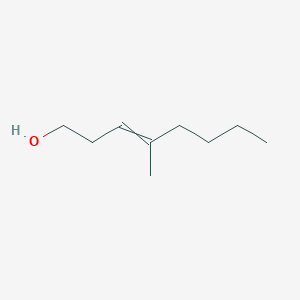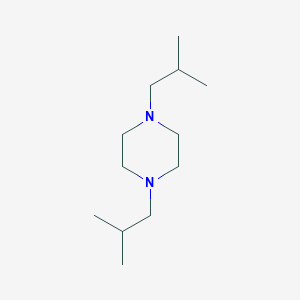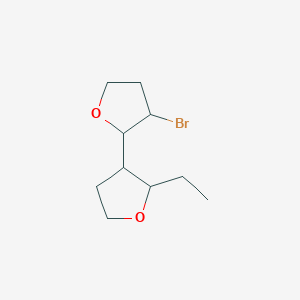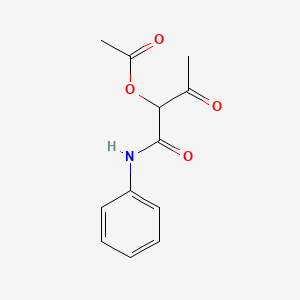![molecular formula C9H16N4S2 B14286973 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 114547-32-9](/img/no-structure.png)
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a hexan-2-yl group and a dithione moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with hexan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithione moiety to thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazines with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 114547-32-9 | |
Molekularformel |
C9H16N4S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
6-(hexan-2-ylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H16N4S2/c1-3-4-5-6(2)10-7-11-8(14)13-9(15)12-7/h6H,3-5H2,1-2H3,(H3,10,11,12,13,14,15) |
InChI-Schlüssel |
UJNSVIPNPJZVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)NC1=NC(=S)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



